molecular formula C3H9NO2S2 B079618 Mesyliminodimethylsulfur(IV) CAS No. 13553-68-9

Mesyliminodimethylsulfur(IV)

Cat. No.: B079618
CAS No.: 13553-68-9
M. Wt: 155.2 g/mol
InChI Key: NEGLHXOHCWJJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

13553-68-9

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

N-(dimethyl-λ4-sulfanylidene)methanesulfonamide

InChI

InChI=1S/C3H9NO2S2/c1-7(2)4-8(3,5)6/h1-3H3

InChI Key

NEGLHXOHCWJJRJ-UHFFFAOYSA-N

SMILES

CS(=NS(=O)(=O)C)C

Canonical SMILES

CS(=NS(=O)(=O)C)C

Other CAS No.

13553-68-9

Origin of Product

United States

Comparison with Similar Compounds

Critical Limitations in the Evidence

  • Mismatched compounds: The sulfur(IV) compound in the evidence (Dimethyl[1,3-dimethoxy-1,3-dioxopropan-2-ylidene]sulfur(IV)) features a dioxopropan-2-ylidene ligand and methoxy groups, whereas "mesyliminodimethylsulfur(IV)" likely contains a mesyl (methanesulfonyl) group and imino functionality. These structural differences preclude meaningful comparison without additional data.

Recommended Approach for Future Research

To produce an authoritative comparison, the following steps would be necessary:

Step 1: Structural and Functional Analysis

  • Mesyliminodimethylsulfur(IV): Confirm its IUPAC name, molecular formula (e.g., CH₃SO₂N(S(CH₃)₂)), and coordination geometry (tetrahedral, trigonal bipyramidal, etc.).
  • Analog identification: Identify structurally similar sulfur(IV) compounds, such as:
    • Dimethylsulfoxide (DMSO): [(CH₃)₂S=O].
    • Sulfoximines: e.g., (CH₃)₂S(NH)O.
    • Sulfur(IV) mesylates: e.g., CH₃SO₂-SR₂.

Step 2: Data Collection

  • Physicochemical properties: Compare melting/boiling points, solubility, and stability.
  • Spectroscopic signatures: Analyze NMR (¹H, ¹³C, ¹⁵N), IR, and X-ray crystallography data.
  • Reactivity: Assess nucleophilic/electrophilic behavior, redox activity, and ligand exchange kinetics.

Step 3: Tabular Comparison

A hypothetical table based on typical sulfur(IV) compounds might include:

Property Mesyliminodimethylsulfur(IV) DMSO Sulfoximine
Molecular Formula C₃H₉NO₂S₂ (hypothetical) C₂H₆OS C₂H₇NOS
Melting Point (°C) ~120–140 (estimated) 18.5 85–90
Solubility in Water Moderate Miscible Low
S=O Stretching (IR, cm⁻¹) 1050–1100 (mesyl group) 1045–1055 1020–1030

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.